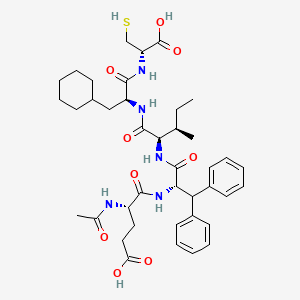

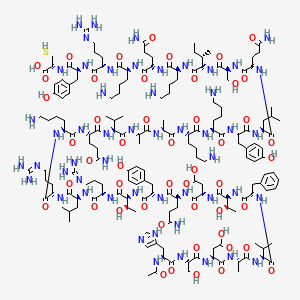

![molecular formula C73H100N20O19S2 B10846337 Ac-I[CV(1Nal)QDWGAHRC]T](/img/structure/B10846337.png)

Ac-I[CV(1Nal)QDWGAHRC]T

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung Ac-I[CV(1Nal)QDWGAHRC]T ist ein synthetisches Peptid, das für seine Rolle bei der Hemmung der Aktivierung des menschlichen Komplementfaktors C3 bekannt ist . Dieses Peptid gehört zu einer Klasse von Verbindungen, die entwickelt wurden, um die Immunantwort zu modulieren, insbesondere im Kontext entzündlicher Erkrankungen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Festphasenpeptidsynthese (SPPS), ein Verfahren, das üblicherweise für die Herstellung von Peptiden verwendet wird. Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein festes Harz, gefolgt von der sequenziellen Addition geschützter Aminosäuren. Jede Aminosäure wird unter Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und 1-Hydroxybenzotriazol (HOBt) an die wachsende Peptidkette gekoppelt. Nachdem die Peptidkette aufgebaut wurde, wird das Peptid unter Verwendung von Trifluoressigsäure (TFA) in Gegenwart von Scavengern wie Wasser, Triisopropylsilan (TIS) und Ethandithiol (EDT) vom Harz abgespalten und entschützt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Synthese im Labormaßstab, jedoch in größerem Umfang. Automatisierte Peptidsynthesizer werden oft eingesetzt, um die Effizienz und Reproduzierbarkeit zu erhöhen. Die Reinigung des Peptids erfolgt typischerweise durch Hochleistungsflüssigkeitschromatographie (HPLC), um eine hohe Reinheit und Qualität zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, insbesondere unter Beteiligung der Cysteinreste in seiner Sequenz .

Häufige Reagenzien und Bedingungen

Peptidbindungsbildung: DIC, HOBt, TFA

Oxidation: Wasserstoffperoxid (H₂O₂)

Reduktion: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphin (TCEP)

Hauptprodukte gebildet

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen das gewünschte Peptid this compound und seine oxidierten oder reduzierten Formen, abhängig von den Reaktionsbedingungen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ac-I[CV(1Nal)QDWGAHRC]T involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

Ac-I[CV(1Nal)QDWGAHRC]T primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the cysteine residues in its sequence .

Common Reagents and Conditions

Peptide Bond Formation: DIC, HOBt, TFA

Oxidation: Hydrogen peroxide (H₂O₂)

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

Major Products Formed

The major products formed from these reactions include the desired peptide this compound and its oxidized or reduced forms, depending on the reaction conditions .

Wissenschaftliche Forschungsanwendungen

Ac-I[CV(1Nal)QDWGAHRC]T hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Arzneimittelentwicklung: Dient als Leitverbindung für die Entwicklung neuer Therapeutika, die auf das Komplementsystem abzielen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an den Komplementfaktor C3 bindet und so dessen Aktivierung hemmt. Diese Hemmung verhindert die nachgeschalteten Effekte der Komplementaktivierung, wie z. B. Entzündung und Zelllyse. Das Peptid interagiert mit bestimmten Stellen an C3 und blockiert dessen Spaltung und anschließende Aktivierung .

Wirkmechanismus

Ac-I[CV(1Nal)QDWGAHRC]T exerts its effects by binding to complement component C3, thereby inhibiting its activation. This inhibition prevents the downstream effects of complement activation, such as inflammation and cell lysis. The peptide interacts with specific sites on C3, blocking its cleavage and subsequent activation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Ac-I[CV(2Nal)QDWGAHRC]T

- Ac-I[CV(Dht)QDWGAHRC]T

Einzigartigkeit

Ac-I[CV(1Nal)QDWGAHRC]T ist einzigartig aufgrund seiner spezifischen Sequenz und des Vorhandenseins von 1-Naphthylalanin (1Nal), das seine Bindungsaffinität und Spezifität für den Komplementfaktor C3 erhöht. Dies macht es zu einem wertvollen Werkzeug in der Forschung und bei potenziellen therapeutischen Anwendungen .

Eigenschaften

Molekularformel |

C73H100N20O19S2 |

|---|---|

Molekulargewicht |

1625.8 g/mol |

IUPAC-Name |

(2S,3R)-2-[[(4R,7S,10R,13S,19S,22R,25S,28S,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-22-(carboxymethyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13-methyl-28-(naphthalen-1-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carbonyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C73H100N20O19S2/c1-8-36(4)59(83-39(7)95)71(110)91-54-33-114-113-32-53(69(108)93-60(38(6)94)72(111)112)90-63(102)47(21-14-24-78-73(75)76)84-66(105)51(27-43-30-77-34-81-43)86-61(100)37(5)82-56(97)31-80-62(101)49(26-42-29-79-46-20-12-11-19-45(42)46)87-67(106)52(28-57(98)99)88-64(103)48(22-23-55(74)96)85-65(104)50(89-70(109)58(35(2)3)92-68(54)107)25-41-17-13-16-40-15-9-10-18-44(40)41/h9-13,15-20,29-30,34-38,47-54,58-60,79,94H,8,14,21-28,31-33H2,1-7H3,(H2,74,96)(H,77,81)(H,80,101)(H,82,97)(H,83,95)(H,84,105)(H,85,104)(H,86,100)(H,87,106)(H,88,103)(H,89,109)(H,90,102)(H,91,110)(H,92,107)(H,93,108)(H,98,99)(H,111,112)(H4,75,76,78)/t36-,37-,38+,47-,48-,49-,50-,51+,52+,53-,54-,58-,59-,60-/m0/s1 |

InChI-Schlüssel |

ACANXZYPSQGZJT-UZUHPOSNSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CC=CC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)C |

Kanonische SMILES |

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CC=CC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

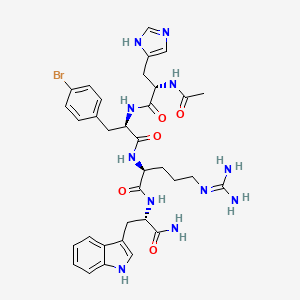

![Ac-I[CV(Bpa)QDWGAHRC]T](/img/structure/B10846295.png)

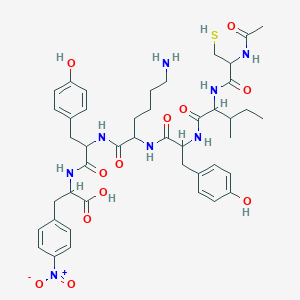

![Ac-I[CV(Bta)QDWGAHRC]T-NH2](/img/structure/B10846309.png)

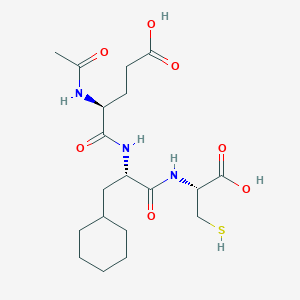

![8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B10846320.png)

![Ac-I[CVSQDWGHHRC]T-NH2](/img/structure/B10846329.png)

![Ac-I[CV(Bpa)QDWGAHRC]T-NH2](/img/structure/B10846333.png)

![Ac-I[CV(2Igl)QDWGAHRC]T-NH2](/img/structure/B10846338.png)